4-(4-(Cyclohexyloxy)phenyl)-1H-pyrazole
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Overview
Description
4-(4-(Cyclohexyloxy)phenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Cyclohexyloxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(Cyclohexyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Cyclohexyloxy)phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the cyclohexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(4-(Cyclohexyloxy)phenyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Cyclohexyloxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrazole
- 4-(4-Ethoxyphenyl)-1H-pyrazole
- 4-(4-Butoxyphenyl)-1H-pyrazole
Uniqueness
4-(4-(Cyclohexyloxy)phenyl)-1H-pyrazole is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, biological activity, and overall behavior in various applications.
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-(4-cyclohexyloxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14(5-3-1)18-15-8-6-12(7-9-15)13-10-16-17-11-13/h6-11,14H,1-5H2,(H,16,17) |
InChI Key |
VDMZKONOWPUIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
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